Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Description
Methyl 2-((1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C19H20ClNO5S2 and its molecular weight is 441.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This can lead to different binding modes to enantioselective proteins, resulting in a variety of biological profiles .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence a variety of biological pathways due to their diverse target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates .
Action Environment
The structure of pyrrolidine compounds can be optimized to modify the pharmacokinetic profile .
Properties
IUPAC Name |
methyl 2-[1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S2/c1-25-19(22)13-27-15-10-11-21(12-15)28(23,24)16-8-6-14(7-9-16)26-18-5-3-2-4-17(18)20/h2-9,15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEPFDLGUHWRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.